(R)-1-(2-Chlorophenyl)pentan-1-amine
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Overview
Description
®-1-(2-Chlorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and the chiral amine precursor.
Reduction: The intermediate is then subjected to reduction conditions, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the desired ®-1-(2-Chlorophenyl)pentan-1-amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chlorophenyl)pentan-1-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are commonly employed techniques to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, leading to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
®-1-(2-Chlorophenyl)pentan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chlorophenyl)pentan-1-amine: The enantiomer of the compound, differing in its spatial configuration.
1-(2-Chlorophenyl)pentan-1-amine: The racemic mixture containing both enantiomers.
1-(2-Bromophenyl)pentan-1-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
®-1-(2-Chlorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in applications requiring high enantiomeric purity and selective interactions with molecular targets.
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(2-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3/t11-/m1/s1 |
InChI Key |
DOHUAWLWJSIXCX-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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